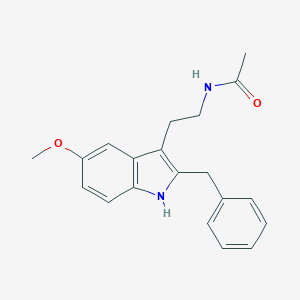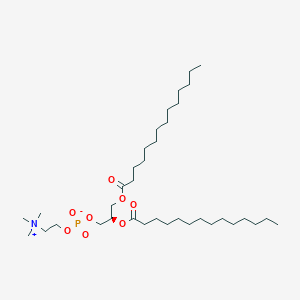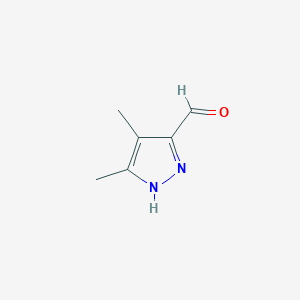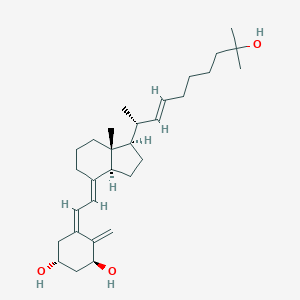
4-Methylindan
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Methylindan and its derivatives involves various chemical reactions. For instance, 4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. The process utilized Density Functional Theory (DFT) for molecular geometry and vibrational frequencies calculations, comparing them with experimental data (Sarojini et al., 2012). Additionally, the synthesis of various 4-methylcoumarins was explored for their radical-scavenging abilities, demonstrating the compound's potential in antioxidant activities (Ćavar et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound compounds has been characterized using techniques such as FTIR, NMR, X-ray diffraction, and thermal analysis. These studies provide insights into the compound's crystalline structure, molecular geometry, and stability. For example, the molecular structure, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was thoroughly investigated to understand its stability and charge transfer (Rahul Raju et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, the condensation reaction of 4-formyl-3-methylfuroxan with 1,5-diaminotetrazole produced a nitrogen-rich compound, demonstrating the versatility of this compound in synthesizing energetic materials (Yongxing Tang et al., 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their crystalline structure, melting points, and solubility, are crucial for understanding their potential applications. These properties are often determined through X-ray diffraction analysis and thermal analysis, providing a basis for further studies on the compound's applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies such as natural bond orbital (NBO) analysis, charge transfer, and hyper-conjugative interactions help in understanding the chemical behavior of this compound derivatives (Sarojini et al., 2012).
Applications De Recherche Scientifique
4-Methylpyrazole, a derivative of 4-Methylindan, has been studied for its effects on alcohol metabolism. It was found to decrease the ethanol elimination rate and partially inhibit the alcohol-induced increase in plasma acetate, indicating a potential role in alcohol research (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).
Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA) have been investigated. These compounds, including 2-aminoindan, demonstrated similar acute behavioral pharmacology to MDA but lacked serotonin neurotoxicity, highlighting their significance in neuropharmacology (Nichols, Brewster, Johnson, Oberlender, & Riggs, 1990).
Studies on the metabolism and detectability of 4-Methyl-amphetamine and its isomers in rat urine using various mass spectrometry techniques have been conducted. These studies are crucial for drug testing in clinical and forensic toxicology (Welter, Meyer, Kavanagh, & Maurer, 2014).
Research on oxidative stress and the biological activity of 4-Methylcoumarins has been conducted, evaluating their antioxidant activity using different testing methods. This is significant in understanding the potential therapeutic roles of these compounds (Ćavar, Kovač, & Maksimović, 2012).
The synthesis and biological evaluation of N-aralkyl substituted 2-aminoindans, with focus on their dopaminergic profile and potential interactions with dopamine receptors, have been explored. This is relevant in the study of neuropsychiatric disorders (Andujar et al., 2008).
Propriétés
IUPAC Name |
4-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSODHYZXCEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073931 | |
| Record name | 4-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-22-6 | |
| Record name | 2,3-Dihydro-4-methyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XB2R8T53C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)

